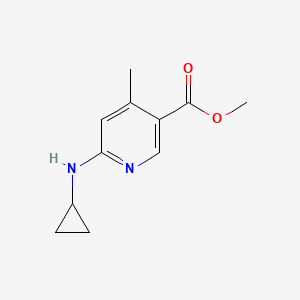

Methyl 6-(cyclopropylamino)-4-methylnicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-(cyclopropylamino)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyclopropylamino group attached to the nicotinate structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(cyclopropylamino)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with cyclopropylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The methylation of the resulting intermediate is then performed using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 6-(cyclopropylamino)-4-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 6-(cyclopropylamino)-4-methylnicotinate has been investigated for its role in developing new pharmacological agents. Its structure suggests potential activity as a modulator of various biological pathways.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound can inhibit the MAPK pathway, which is often upregulated in cancers such as melanoma and non-small cell lung cancer (NSCLC) . The compound's ability to interact with this pathway may provide a mechanism for anticancer effects, potentially preventing the development of resistance to existing therapies.

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Melanoma | Inhibition of MAPK pathway | |

| Non-small cell lung cancer | Targeting oncogenic signaling pathways | |

| Colorectal cancer | Potential in combination therapies |

Neuropharmacology

The compound has also been studied for its effects on the central nervous system. Its structural properties suggest it could cross the blood-brain barrier, making it a candidate for treating neurological disorders.

Case Study: Neuroinflammation

In studies focusing on neuroinflammation, derivatives of this compound have shown promise in modulating inflammatory responses in the brain. For instance, compounds with similar structures have been evaluated for their utility as positron emission tomography (PET) tracers to visualize microglial activation in conditions like multiple sclerosis .

| Disease | Application | Reference |

|---|---|---|

| Multiple sclerosis | Imaging microglial activity | |

| Alzheimer’s disease | Potential neuroprotective effects |

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties, particularly against resistant strains of bacteria.

Case Study: Antimicrobial Screening

A screening of various cyclopropyl derivatives indicated that some exhibit significant antibacterial activity against strains resistant to conventional antibiotics. This opens avenues for developing new antimicrobial agents based on this compound's structure .

Mécanisme D'action

The mechanism of action of Methyl 6-(cyclopropylamino)-4-methylnicotinate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate key signaling pathways related to its biological activities.

Comparaison Avec Des Composés Similaires

- Methyl 6-amino-4-methylnicotinate

- Methyl 6-(cyclopropylamino)-4-chloronicotinate

- Methyl 6-(cyclopropylamino)-4-ethylnicotinate

Comparison: Methyl 6-(cyclopropylamino)-4-methylnicotinate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Activité Biologique

Methyl 6-(cyclopropylamino)-4-methylnicotinate is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a cyclopropylamino group at the 6-position and a methyl group at the 4-position of the pyridine ring. This structural modification may influence its pharmacological properties and interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various receptors and signaling pathways:

- Purinergic Signaling : this compound may modulate purinergic receptors, which are involved in numerous physiological processes such as inflammation and cellular signaling. For example, compounds that target P2Y receptors have shown promise in treating inflammatory diseases and cancers .

- MAPK Pathway : The compound may also influence the MAPK signaling pathway, which is crucial in regulating cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers .

Anticancer Potential

Recent studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, potentially by inducing apoptosis or cell cycle arrest. The compound's efficacy in combination therapies has also been explored, indicating a synergistic effect when used alongside established chemotherapeutics .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound may possess anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound effectively reduced cell viability in multiple cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC) cells. The IC50 values ranged from micromolar to nanomolar concentrations, indicating potent activity .

- In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor regression in xenograft models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .

- Combination Therapy : In studies exploring combination therapies, this compound enhanced the effectiveness of standard chemotherapeutic agents, suggesting potential for use in resistant cancer types .

Data Summary

Propriétés

Formule moléculaire |

C11H14N2O2 |

|---|---|

Poids moléculaire |

206.24 g/mol |

Nom IUPAC |

methyl 6-(cyclopropylamino)-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H14N2O2/c1-7-5-10(13-8-3-4-8)12-6-9(7)11(14)15-2/h5-6,8H,3-4H2,1-2H3,(H,12,13) |

Clé InChI |

UCYOHKVMDRHPMM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC=C1C(=O)OC)NC2CC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.